![molecular formula C27H25ClN4O3 B11322790 N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11322790.png)
N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a chloro-substituted phenyl group, and an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and quinoxaline rings.
Reduction: Reduction reactions could target the carbonyl groups in the acetamide and quinoxaline moieties.
Substitution: The chloro-substituted phenyl group is likely to participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinoxaline N-oxides, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoxaline derivatives have shown promise.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Interaction with DNA: It could intercalate into DNA, disrupting replication and transcription processes.
Modulation of Signaling Pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-2-methylphenyl)-N-(4-methylbenzyl)acetamide: This compound shares the acetamide and phenyl groups but lacks the quinoxaline core.
Quinoxaline Derivatives: Compounds with a quinoxaline core but different substituents may exhibit similar biological activities.
Uniqueness
N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C27H25ClN4O3 |
|---|---|
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C27H25ClN4O3/c1-17-8-10-20(11-9-17)15-31(19(3)33)26-27(35)32(24-7-5-4-6-23(24)30-26)16-25(34)29-22-13-12-21(28)14-18(22)2/h4-14H,15-16H2,1-3H3,(H,29,34) |
Clave InChI |
LSZPKCJDIPUCHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


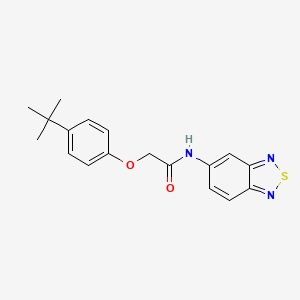
![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11322724.png)
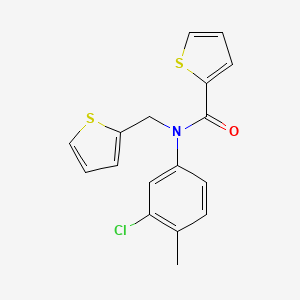
![N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11322734.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11322744.png)
![N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B11322752.png)
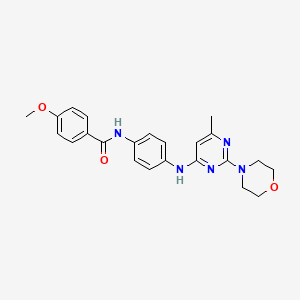
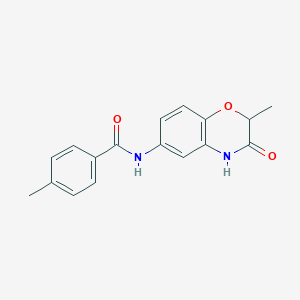
![2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322779.png)
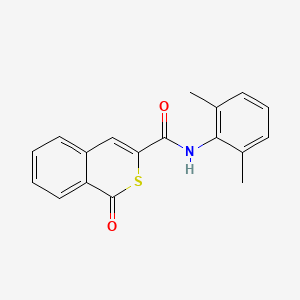
![10-(3-methoxyphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11322781.png)
![1-(4-chlorophenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322784.png)
![5-chloro-3,6-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322785.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322786.png)
